molecular formula C23H22BrN2O+ B1229288 6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene

6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene

Cat. No. B1229288
M. Wt: 422.3 g/mol
InChI Key: JBZPLGMTBVEFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-15190 is a member of imidazoles.

Scientific Research Applications

Structural and Synthetic Studies

  • Oxo-Bridged Germatrane Dimer

    A study by Livant (2001) explored the structural aspects of oxo-bridged germatrane dimers, which share similarities with the target compound in terms of their complex ring structures and potential for forming bent geometries due to interactions with transannular nitrogen (P. Livant, 2001).

  • Cycloproparene Cycloadditions

    Research by Halton and Russell (1992) on cycloproparene cycloadditions in tricyclo compounds can provide insights into the reactivity and potential synthetic pathways for compounds structurally related to the target chemical (B. Halton & S. G. G. Russell, 1992).

  • Bicyclic Allene Synthesis

    Ozen and Balcı (2002) conducted a study on the generation and trapping of highly strained bicyclic allen, which could be relevant for understanding the dynamics of similar bicyclic structures in the target compound (R. Ozen & M. Balcı, 2002).

  • Organoboron Compounds

    Kliegel et al. (1992) researched structural studies of organoboron compounds, potentially offering insights into the bonding and structural arrangements applicable to complex ring systems like the one in the target compound (W. Kliegel et al., 1992).

Synthesis and Characterization

  • UV Light Absorbing Derivatives

    Jiang, Wang, and Li (2008) improved the synthesis of compounds related to the target molecule, which can be used as UV light absorbers, highlighting its potential application in materials science (Wen-Feng Jiang, Huilong Wang & Zheqi Li, 2008).

  • Novel Bis-Triazenes Synthesis

    Peori, Vaughan, and Hooper (1998) synthesized a novel class of bis-triazenes, providing valuable information on the synthesis techniques that might be applicable to similar complex compounds (M. B. Peori, K. Vaughan & D. Hooper, 1998).

  • Novel Copolymers of Styrene

    Kharas et al. (2015) worked on novel copolymers of styrene, which might offer insights into the polymerization potential of compounds with similar structures (G. Kharas et al., 2015).

properties

Product Name

6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene

Molecular Formula

C23H22BrN2O+

Molecular Weight

422.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene

InChI

InChI=1S/C23H22BrN2O/c1-27-19-11-7-17(8-12-19)22-15-25-14-21(16-5-9-18(24)10-6-16)20-4-2-3-13-26(22)23(20)25/h5-12,15H,2-4,13-14H2,1H3/q+1

InChI Key

JBZPLGMTBVEFIZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C[N+]3=C4N2CCCCC4=C(C3)C5=CC=C(C=C5)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=C[N+]3=C4N2CCCCC4=C(C3)C5=CC=C(C=C5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene
Reactant of Route 2
6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene
Reactant of Route 3
6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene
Reactant of Route 4
Reactant of Route 4
6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene
Reactant of Route 5
6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene
Reactant of Route 6
Reactant of Route 6
6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene

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